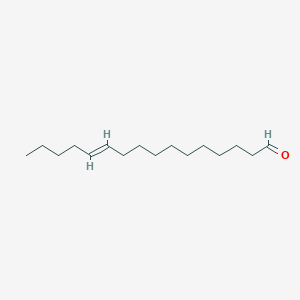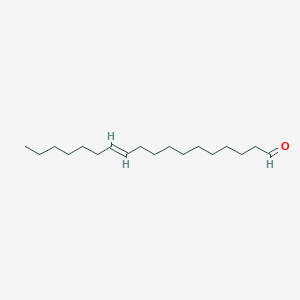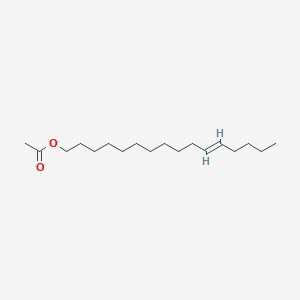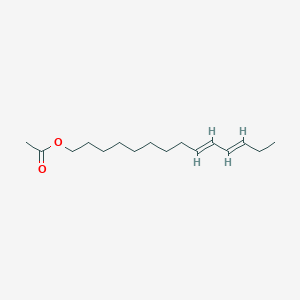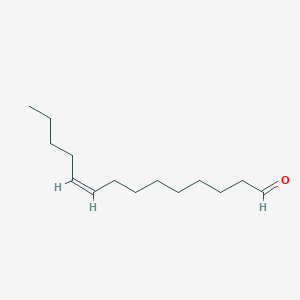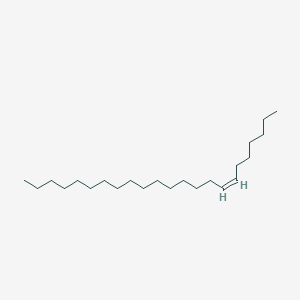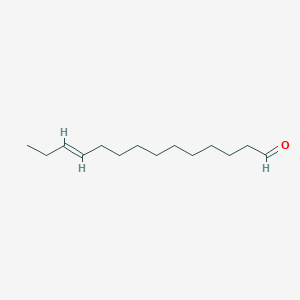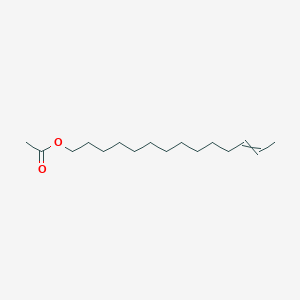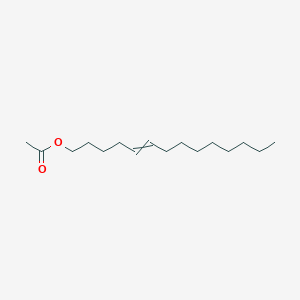
1,5-Anhydro-D-glucitol
Overview
Description
1,5-Anhydrosorbitol: is a six-carbon monosaccharide that is structurally similar to glucoseThis compound is derived mainly from food, is well absorbed in the intestine, and is distributed to all organs and tissues . It is a validated marker of short-term glycemic control and is used to monitor glucose levels in diabetic patients .
Mechanism of Action
- Role : By binding to specific sites (V952 and N955) within the HR1 domain of the S2 subunit, 1,5-AG inhibits the formation of the 6-helix bundle (6-HB). This disruption affects the virus-cell membrane fusion process, ultimately preventing viral entry into host cells .
- 1,5-AG’s interaction with the S2 subunit disrupts the fusion process, hindering the virus from entering host cells. This inhibition is crucial for preventing SARS-CoV-2 infection .
- 1,5-AG deficiency is associated with diabetes. In diabetic patients, 1,5-AG levels are significantly lower (5-15 times) compared to healthy individuals. The compound’s role in inhibiting viral entry suggests a potential link between diabetes-related metabolic abnormalities and COVID-19 severity .
- Impact on Bioavailability : The reduced 1,5-AG levels in diabetic patients may affect its availability for inhibiting viral entry .
- Cellular Effects : Reduced viral entry leads to decreased infection rates and potentially less severe COVID-19 outcomes .
- Environmental Factors : While not explicitly studied, environmental factors (such as diet and aging) may influence 1,5-AG levels. Aging is associated with decreased 1,5-AG, and dietary sources (e.g., soybeans) may play a role in maintaining optimal levels .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1,5-AG has been found to inhibit certain enzymes due to its structural similarity with D-glucose . It has been shown to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . These interactions are due to the structural similarity between 1,5-AG and glucose, which allows 1,5-AG to bind to the active sites of these enzymes and inhibit their activity.
Cellular Effects
1,5-AG has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the infection of human cells by the SARS-CoV-2 virus . This is thought to occur through the binding of 1,5-AG to specific sites on the S2 subunit of the spike protein of the virus, thereby inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .
Molecular Mechanism
The molecular mechanism of action of 1,5-AG involves its interaction with various biomolecules. As mentioned earlier, 1,5-AG can bind to the active sites of certain enzymes due to its structural similarity with glucose, thereby inhibiting their activity . In the case of SARS-CoV-2, 1,5-AG binds to specific sites on the S2 subunit of the spike protein, inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .
Temporal Effects in Laboratory Settings
The effects of 1,5-AG have been observed to change over time in laboratory settings. For instance, the concentration of 1,5-AG in the serum increases 30 minutes after oral administration and is mostly excreted into the urine 24 hours after administration . This suggests that 1,5-AG is rapidly absorbed and excreted, indicating its stability and lack of degradation over time.
Dosage Effects in Animal Models
In animal models, the effects of 1,5-AG have been observed to vary with different dosages. For instance, in a study involving diabetic mice, it was found that supplementing 1,5-AG significantly inhibited the infection of the mice by the SARS-CoV-2 virus, with the viral load in the lungs decreasing by 100-1000 times .
Metabolic Pathways
1,5-AG is involved in various metabolic pathways. It is mainly derived from food and is absorbed by the intestine and reabsorbed through renal tubules to form a stable metabolic pool . It is also produced sparingly from glycogen in the liver .
Transport and Distribution
1,5-AG is transported and distributed within cells and tissues in a manner similar to glucose. After a 2-hour incubation with additional 1,5-AG, the intracellular levels of 1,5-AG were found to be 50-80% of extracellular levels . Moreover, intracellular 1,5-AG concentrations decreased rapidly and reached zero following the removal of 1,5-AG from the external medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Anhydrosorbitol can be synthesized through the acid-catalyzed dehydration of sorbitol. The reaction typically involves the use of sulfuric acid (H₂SO₄) as a catalyst. The dehydration reaction produces a mixture of five- and six-membered cyclic ethers, with 1,5-anhydrosorbitol being one of the major products .
Industrial Production Methods: In industrial settings, the production of 1,5-anhydrosorbitol involves the controlled dehydration of sorbitol using acid catalysts. The reaction conditions are carefully monitored to optimize the yield of 1,5-anhydrosorbitol while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,5-Anhydrosorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 1,5-Anhydrosorbitol can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,5-anhydrosorbitol can be achieved using hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidation of 1,5-anhydrosorbitol can lead to the formation of various carboxylic acids.
Reduction: Reduction typically yields sorbitol.
Substitution: Substitution reactions can produce halogenated derivatives of 1,5-anhydrosorbitol.
Scientific Research Applications
1,5-Anhydrosorbitol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sorbitol: A sugar alcohol derived from glucose, used as a sweetener and humectant.
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, used in the production of surfactants.
Isosorbide: A derivative of sorbitol used in pharmaceuticals and as a plasticizer.
Uniqueness: 1,5-Anhydrosorbitol is unique in its ability to serve as a marker for short-term glycemic control, making it valuable in the management of diabetes. Its structural similarity to glucose allows it to compete with glucose for reabsorption in the renal tubules, providing a reliable measure of glucose levels over a short period .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893389, DTXSID60893379 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-58-5, 40026-07-1 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-ANHYDRO-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
